Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl-
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Overview
Description
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and thiazole compounds. The reaction conditions may involve:
Reagents: Common reagents such as acetic anhydride, diethylamine, and methyl iodide.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Purine Derivatives: Compounds with purine rings and various functional groups.
Uniqueness
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
178452-85-2 |
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Molecular Formula |
C14H19N5O3S |
Molecular Weight |
337.40 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H19N5O3S/c1-4-17(5-2)9(20)8-19-12(21)10-11(16(3)14(19)22)15-13-18(10)6-7-23-13/h4-8H2,1-3H3 |
InChI Key |
XRUQABCJTBQODM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Origin of Product |
United States |
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